2-(1-Fluorocyclopropyl)ethanol

Description

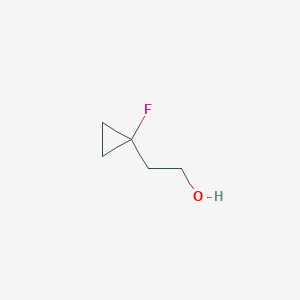

2-(1-Fluorocyclopropyl)ethanol (C₅H₉FO) is a fluorinated cyclopropane derivative featuring a hydroxyl (-OH) group attached to an ethanol chain and a 1-fluorocyclopropyl moiety. This compound is of significant interest in pharmaceutical and organic synthesis due to the unique steric and electronic properties imparted by the fluorinated cyclopropane ring, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Its synthesis often involves Stille cross-coupling reactions, yielding products in high efficiency (68–98% isolated yields) under optimized catalytic conditions .

Properties

Molecular Formula |

C5H9FO |

|---|---|

Molecular Weight |

104.12 g/mol |

IUPAC Name |

2-(1-fluorocyclopropyl)ethanol |

InChI |

InChI=1S/C5H9FO/c6-5(1-2-5)3-4-7/h7H,1-4H2 |

InChI Key |

RBJZSZDNPSVLCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-Fluorocyclopropyl)ethanol can be achieved through several synthetic routes. One notable method involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction and the availability of fluorinated reagents suggest that this method could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorocyclopropyl)ethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.

Reduction: Various alcohol derivatives.

Substitution: Products with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(1-Fluorocyclopropyl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclopropyl)ethanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. Additionally, the cyclopropyl group can modulate the compound’s conformation and stability, further affecting its biological activity .

Comparison with Similar Compounds

Functional Group and Molecular Properties

The table below compares key structural and synthetic features of 2-(1-Fluorocyclopropyl)ethanol with analogs:

Key Observations :

- Solubility: The ethanol chain in the target compound improves polar solvent compatibility relative to methanol analogs (e.g., (1-fluorocyclopropyl)methanol) .

- Synthetic Efficiency : Stille coupling achieves higher yields (up to 98%) for the target compound compared to alternative methods for fluorocyclopropyl derivatives, which may require multi-step reductions .

Contrasts :

- The Stille method for this compound avoids per- and polyfluoroalkyl substances (PFASs), addressing environmental concerns associated with traditional fluorination .

- Reductive methods (e.g., LiAlH₄) for methanol analogs are efficient but may generate hazardous byproducts .

Biological Activity

2-(1-Fluorocyclopropyl)ethanol is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data tables and case studies.

Molecular Characteristics:

- Molecular Formula: CHFO

- Molecular Weight: 104.12 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1CC1(CCO)F

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 104.12 g/mol |

| IUPAC Name | This compound |

| InChI Key | RBJZSZDNPSVLCM-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with the Stille cross-coupling reaction being one of the most notable. This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, allowing for the incorporation of this unique fluorinated group into more complex molecules .

Synthetic Routes:

- Stille Cross-Coupling Reaction: Effective for forming carbon-carbon bonds.

- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or ketones, while reduction can yield various alcohol derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards specific enzymes or receptors. The cyclopropyl moiety contributes to the overall stability and conformation of the compound, which is critical for its biological interactions .

Pharmacological Potential

Research indicates that compounds containing fluorinated groups often exhibit enhanced metabolic stability and lipophilicity, making them valuable in drug discovery. Specifically, this compound has been explored for its potential as a scaffold in the development of new pharmaceuticals .

Case Studies and Research Findings

Several studies have examined the biological implications of fluorinated compounds similar to this compound:

- Antimicrobial Activity: A study demonstrated that fluorinated alcohols exhibit varying degrees of antimicrobial activity, suggesting potential applications in developing antimicrobial agents.

- Enzyme Inhibition Studies: Research has shown that fluorinated compounds can act as enzyme inhibitors, impacting pathways relevant to disease processes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Unique Features |

|---|---|

| 2-(1-Chlorocyclopropyl)ethanol | Lacks the metabolic stability provided by fluorine. |

| 2-(1-Bromocyclopropyl)ethanol | Similar reactivity but less lipophilic than fluorinated analogs. |

| 2-(1-Iodocyclopropyl)ethanol | Higher molecular weight may affect pharmacokinetics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.